molecular formula C15H13N3 B2621403 4-Methyl-6-(naphthalen-1-yl)-pyrimidin-2-ylamine CAS No. 92554-55-7

4-Methyl-6-(naphthalen-1-yl)-pyrimidin-2-ylamine

Cat. No.: B2621403
CAS No.: 92554-55-7
M. Wt: 235.29
InChI Key: JXXAWQORKBZWRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. This can include reactions with other compounds, its behavior under different conditions (such as heat or light), and any catalysts that might affect its reactivity .


Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility in various solvents, and spectral data (IR, UV-Vis, NMR, MS). These properties can help identify the compound and predict its behavior .

Mechanism of Action

If the compound has biological activity, the mechanism of action describes how it interacts with biological systems. This can involve binding to specific receptors, inhibiting enzymes, or disrupting cellular processes .

Safety and Hazards

This section would include information on the compound’s toxicity, flammability, and environmental impact. It may also include safety precautions for handling and storage .

Properties

IUPAC Name

4-methyl-6-naphthalen-1-ylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3/c1-10-9-14(18-15(16)17-10)13-8-4-6-11-5-2-3-7-12(11)13/h2-9H,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXAWQORKBZWRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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